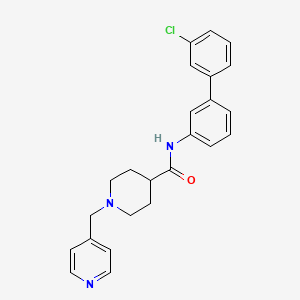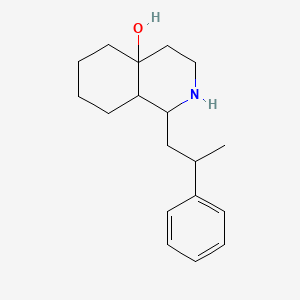
5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone, also known as EMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EMP is a pyrimidine derivative that has a piperidine ring attached to it, making it a unique compound with diverse properties. In
作用机制
The mechanism of action of 5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone is not yet fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound's ability to inhibit acetylcholinesterase is thought to contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases. This compound has also been shown to reduce the levels of certain inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective compound to use. This compound is also stable under various conditions, allowing for long-term storage and use in different experiments. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound's mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of research is the investigation of this compound's potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. In addition, further studies are needed to fully understand this compound's mechanism of action and to identify its molecular targets. Overall, this compound has shown promise as a versatile compound with potential applications in various scientific research fields.
合成方法
The synthesis of 5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone involves the reaction of ethyl acetoacetate, 3-methyl-2-butanone, and piperidine in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an enamine intermediate, which then undergoes cyclization to form the final product. The yield of this compound can be improved by optimizing reaction conditions such as temperature, reaction time, and catalyst concentration.
科学研究应用
5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone has been found to be useful in various scientific research applications. It has been studied as a potential anti-inflammatory agent, with promising results in animal models. This compound has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
属性
IUPAC Name |
5-ethyl-4-methyl-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-10-9(2)13-12(14-11(10)16)15-7-5-4-6-8-15/h3-8H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKDYVXCHOOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)

![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)
![2-hydroxybenzaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5968719.png)

![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
